4-Isopropoxy-3,5-diisopropylbenzoic acid

Pharmaceutical impurity Analytical standard Physicochemical property

Analytical method development for propofol API requires a certified impurity standard that resolves distinctly from the main peak. This compound is Propofol Impurity 3, certified with regulatory-compliant characterization, eliminating co-elution risks. - 19% higher MW (264.36 g/mol) vs. propofol ensures baseline HPLC separation. - Sterically hindered architecture with 3,5-diisopropyl and 4-isopropoxy groups prevents unintended reactivity. - Suitable for QC release testing and stability studies requiring a fully characterized impurity reference.

Molecular Formula C16H24O3
Molecular Weight 264.36 g/mol
Cat. No. B14036746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-3,5-diisopropylbenzoic acid
Molecular FormulaC16H24O3
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1OC(C)C)C(C)C)C(=O)O
InChIInChI=1S/C16H24O3/c1-9(2)13-7-12(16(17)18)8-14(10(3)4)15(13)19-11(5)6/h7-11H,1-6H3,(H,17,18)
InChIKeyDUKKPTUBNBVVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxy-3,5-diisopropylbenzoic Acid: Chemical Identity and Structural Classification


4-Isopropoxy-3,5-diisopropylbenzoic acid (CAS 2918851-48-4, molecular formula C16H24O3, molecular weight 264.36 g/mol) is a sterically hindered, para-alkoxy-substituted benzoic acid derivative [1]. Structurally, it features two isopropyl groups at the 3- and 5-positions and an isopropoxy group at the 4-position of the benzoic acid core, rendering it a member of the 2,6-disubstituted benzoic acid class. This substitution pattern creates substantial steric bulk around the carboxylic acid moiety, which is known to alter acidity and impede typical carboxylic acid reactivity . The compound is predominantly utilized as a reference standard and synthetic intermediate in pharmaceutical impurity profiling, particularly for the anesthetic propofol, and in studies of sterically encumbered aromatic systems [2].

Generic Substitution Risks for 4-Isopropoxy-3,5-diisopropylbenzoic Acid


The combination of 3,5-diisopropyl and 4-isopropoxy substituents on 4-isopropoxy-3,5-diisopropylbenzoic acid creates a unique steric and electronic environment that is absent in its closest analogs, such as 3,5-diisopropyl-4-hydroxybenzoic acid (CAS 13423-73-9) or 4-isopropoxybenzoic acid (CAS 13205-46-4) [1]. This distinct architecture significantly alters key physicochemical properties that govern solubility, acidity, and transport protein interactions, thereby preventing simple interchangeability [2]. For instance, the additional isopropoxy group increases molecular weight by 42.08 g/mol compared to 3,5-diisopropyl-4-hydroxybenzoic acid, and the presence of three bulky isopropyl groups introduces steric hindrance known to impede monocarboxylic acid transporter (MCT) uptake, a property not shared by analogs lacking either the 3,5-diisopropyl or 4-isopropoxy moieties [3]. Consequently, substitution without rigorous, quantitative revalidation of each specific application can lead to compromised reaction kinetics, altered biological activity, or failed analytical method performance.

4-Isopropoxy-3,5-diisopropylbenzoic Acid: Comparative Evidence Guide


Molecular Weight and Lipophilicity Differentiation

4-Isopropoxy-3,5-diisopropylbenzoic acid exhibits a molecular weight of 264.36 g/mol, which is 42.08 g/mol (19% greater) than the 222.28 g/mol of 3,5-diisopropyl-4-hydroxybenzoic acid, its closest hydroxyl analog [1]. This increased mass, coupled with the replacement of a hydroxyl group with a more lipophilic isopropoxy moiety, translates into a significantly higher predicted lipophilicity. While experimental logP for the target compound is not available, a related compound in the PrenDB database with similar substituents shows a logP of 7.76, compared to a typical logP range of 3-4 for less substituted benzoic acids [2].

Pharmaceutical impurity Analytical standard Physicochemical property

pKa and Ionization State Differentiation

The predicted acid dissociation constant (pKa) of 4-isopropoxy-3,5-diisopropylbenzoic acid is influenced by the electron-donating and steric effects of its 3,5-diisopropyl substituents. In contrast, 4-isopropoxybenzoic acid (CAS 13205-46-4), which lacks these meta-isopropyl groups, has an experimentally determined pKa of 4.68 at 20°C . The diisopropyl substitution on the target compound is predicted to lower the pKa by approximately 0.2-0.5 units due to the ortho-effect, a phenomenon where bulky ortho-substituents increase acid strength by forcing the carboxyl group out of the plane and reducing resonance stabilization [1].

pKa Ionization Bioavailability

Steric Hindrance Impact on MCT Uptake

A study on 2,6-disubstituted benzoic acids in Caco-2 cell monolayers demonstrated that steric hindrance from bulky ortho-substituents significantly reduces uptake via monocarboxylic acid transporters (MCTs) [1]. For example, the uptake rate of 2,6-dimethylbenzoic acid was 3.7-fold lower than that of benzoic acid. Extrapolating this class-level behavior, 4-isopropoxy-3,5-diisopropylbenzoic acid, bearing two isopropyl groups at the 3- and 5-positions (which are ortho-like with respect to the carboxyl group in terms of steric proximity), is predicted to exhibit similarly impaired MCT-mediated transport compared to unsubstituted benzoic acid.

Drug transport Caco-2 permeability Steric hindrance

Synthetic Utility as a Propofol Precursor

Both 4-isopropoxy-3,5-diisopropylbenzoic acid and 3,5-diisopropyl-4-hydroxybenzoic acid can serve as intermediates in the synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic [1]. However, the target compound offers a distinct synthetic pathway: the isopropoxy group can be cleaved after decarboxylation to yield propofol, potentially providing a more controlled or higher-yielding route compared to the direct decarboxylation of the hydroxy analog, which requires harsh conditions (e.g., heating in ethylene glycol with NaOH at 140-145 °C) [2]. While direct yield comparisons are not publicly available, the alternative route may offer advantages in impurity profile or process scalability.

Propofol synthesis Decarboxylation Process chemistry

Analytical Standard Purity and Characterization

As a Propofol Impurity 3 reference standard, 4-isopropoxy-3,5-diisopropylbenzoic acid is supplied with detailed characterization data compliant with regulatory guidelines (e.g., ICH), including HPLC purity typically >98% and structural confirmation via NMR and MS [1]. In contrast, generic benzoic acid derivatives procured from non-specialty chemical suppliers may lack this level of characterization, certified purity, or stability data. For instance, 3,5-diisopropylbenzoic acid (CAS 77212-95-4) is often available at 95% purity without the comprehensive certificate of analysis required for regulatory submissions .

Reference standard Impurity profiling Analytical method validation

Optimal Application Scenarios for 4-Isopropoxy-3,5-diisopropylbenzoic Acid


Pharmaceutical Impurity Profiling and Reference Standard for Propofol

Given its certification as Propofol Impurity 3 with regulatory-compliant characterization [1], 4-isopropoxy-3,5-diisopropylbenzoic acid is the definitive choice for analytical method development, validation, and quality control (QC) release testing of propofol active pharmaceutical ingredient (API). Its 19% higher molecular weight (264.36 vs. 222.28 g/mol) and increased lipophilicity ensure it resolves as a distinct peak in HPLC methods, preventing co-elution with the main API or other impurities [2].

Studies of Sterically Hindered Benzoic Acid Reactivity and Transport

This compound serves as an ideal model system for investigating the ortho-effect on carboxylic acid acidity and the steric impediment of monocarboxylic acid transporter (MCT)-mediated cellular uptake [1]. The predicted pKa reduction of 0.2-0.5 units relative to 4-isopropoxybenzoic acid and the class-inferred 3.7-fold reduction in uptake rate compared to benzoic acid provide quantifiable benchmarks for evaluating the impact of bulky substituents on pharmacokinetic properties [2].

Synthetic Route Scouting for Propofol and Related Phenols

Process chemists can exploit the distinct isopropoxy functionality to explore alternative decarboxylation-deprotection sequences for propofol synthesis, potentially mitigating the harsh conditions (140-145 °C in ethylene glycol/NaOH) required for the direct decarboxylation of 3,5-diisopropyl-4-hydroxybenzoic acid [1]. This may lead to improved yields, higher purity, or a more favorable impurity profile in the final propofol product [2].

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